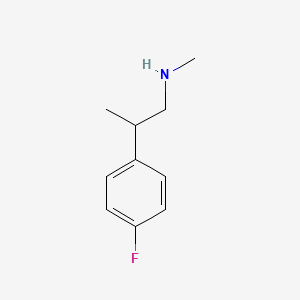
2-(4-fluorophenyl)-N-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-methylpropan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(4-fluorophenyl)propan-1-amine. Finally, the methylation of the amine group is achieved using methyl iodide (CH3I) under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorophenyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorophenylacetone or 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)propan-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-methylpropan-1-amine involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. By increasing the levels of these neurotransmitters in the synaptic cleft, the compound exerts stimulant and entactogenic effects. The molecular targets include transporters and receptors associated with these neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroamphetamine (4-FA): Shares structural similarities but differs in its pharmacological profile and potency.
4-Fluoromethamphetamine (4-FMA): Another related compound with distinct effects and applications.
2-Fluoroamphetamine (2-FA): Similar in structure but with variations in its chemical and biological properties.
Uniqueness
2-(4-fluorophenyl)-N-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H14FN |
|---|---|
Peso molecular |
167.22 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-8(7-12-2)9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 |
Clave InChI |
PGBHJVHTDXYMHF-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


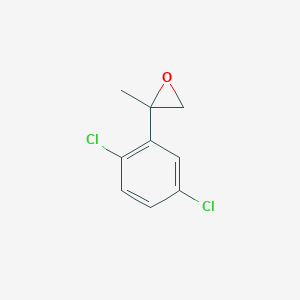
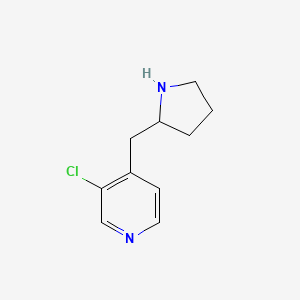

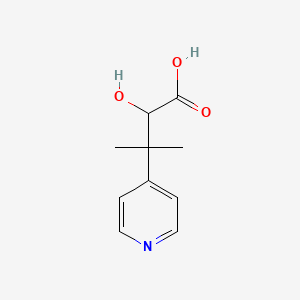
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13597992.png)
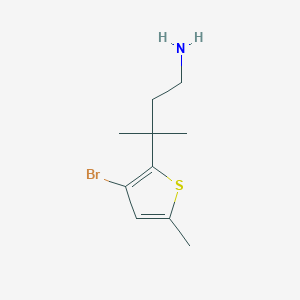


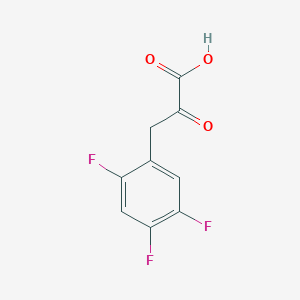
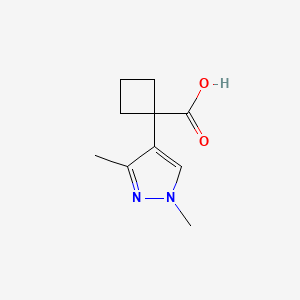
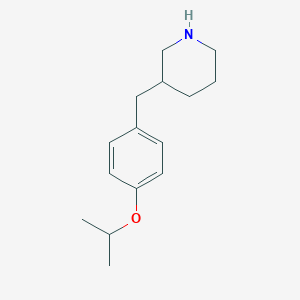
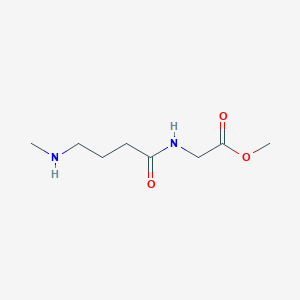
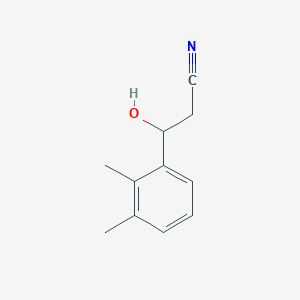
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
